

The Pharmacokinetics and Oral Bioavailability of Oseltamivir: A Technical Guide

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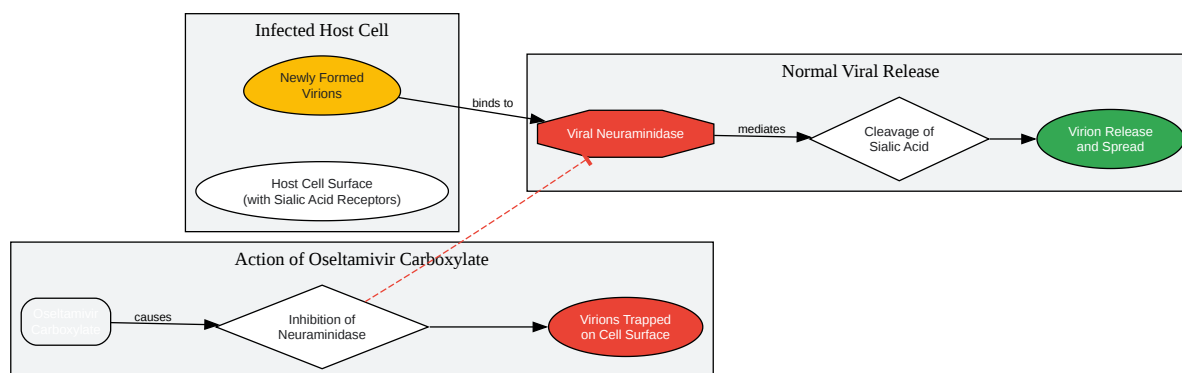
For Researchers, Scientists, and Drug Development Professionals

Abstract

Oseltamivir phosphate is an ethyl ester prodrug that is effectively used for the treatment and prophylaxis of influenza A and B virus infections. Following oral administration, it is readily absorbed and extensively hydrolyzed by hepatic esterases to its active metabolite, oseltamivir carboxylate. This active form is a potent and selective inhibitor of the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells. This guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of oseltamivir and its active metabolite, oseltamivir carboxylate, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action and experimental workflows.

Mechanism of Action

Oseltamivir exerts its antiviral effect by inhibiting the neuraminidase enzyme on the surface of the influenza virus.[1][2] Neuraminidase is essential for cleaving sialic acid residues on the host cell surface, a process necessary for the release of newly formed virions.[3][4] Oseltamivir carboxylate, a transition-state analogue of sialic acid, binds to the active site of the neuraminidase enzyme, preventing it from cleaving these residues.[2][4] This action results in the aggregation of new virus particles on the host cell surface, limiting their release and spread to other cells.[3][4]



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Mechanism of action of Oseltamivir Carboxylate.

Pharmacokinetics

Oseltamivir is administered as a prodrug, oseltamivir phosphate, which is rapidly absorbed from the gastrointestinal tract and converted to the active metabolite, oseltamivir carboxylate.[1][5][6]

Absorption and Bioavailability

Following oral administration, oseltamivir is well-absorbed, with at least 75% of the dose reaching systemic circulation as oseltamivir carboxylate.[1][6] The absolute oral bioavailability of oseltamivir carboxylate is approximately 80%.[5][7] Peak plasma concentrations of the active metabolite are typically reached within 3 to 4 hours.[5] Co-administration with food does not significantly affect the bioavailability of oseltamivir carboxylate.[1]

Distribution

The volume of distribution of oseltamivir carboxylate at steady-state is approximately 23 to 26 liters in humans, which is equivalent to the volume of extracellular body fluid.[1][7] This allows for wide distribution to sites of influenza virus infection.[1] Plasma protein binding of oseltamivir is about 42%, while its active metabolite, oseltamivir carboxylate, has negligible binding of approximately 3%.[1][8]

Metabolism

Oseltamivir is extensively metabolized by esterases located predominantly in the liver to form oseltamivir carboxylate.[1][8] The exposure to the prodrug is less than 5% of the exposure to the active metabolite.[1][3] Oseltamivir carboxylate does not undergo further metabolism.[1] Oseltamivir and its active metabolite do not interact with cytochrome P450 enzymes.[2][5]

Excretion

Absorbed oseltamivir is primarily eliminated through its conversion to oseltamivir carboxylate, which is then excreted in the urine.[6] Over 90% of an oral dose is eliminated as oseltamivir carboxylate through renal excretion.[2][8] The elimination half-life of oseltamivir is 1 to 3 hours, while the half-life of oseltamivir carboxylate is 6 to 10 hours.[1][2][8] Renal clearance of oseltamivir carboxylate exceeds the glomerular filtration rate, indicating that active tubular secretion contributes to its elimination.[5][6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of oseltamivir and its active metabolite, oseltamivir carboxylate, in humans.

Table 1: Pharmacokinetic Parameters of Oseltamivir and Oseltamivir Carboxylate in Healthy Adults Following Oral Administration of 75 mg Oseltamivir Phosphate.

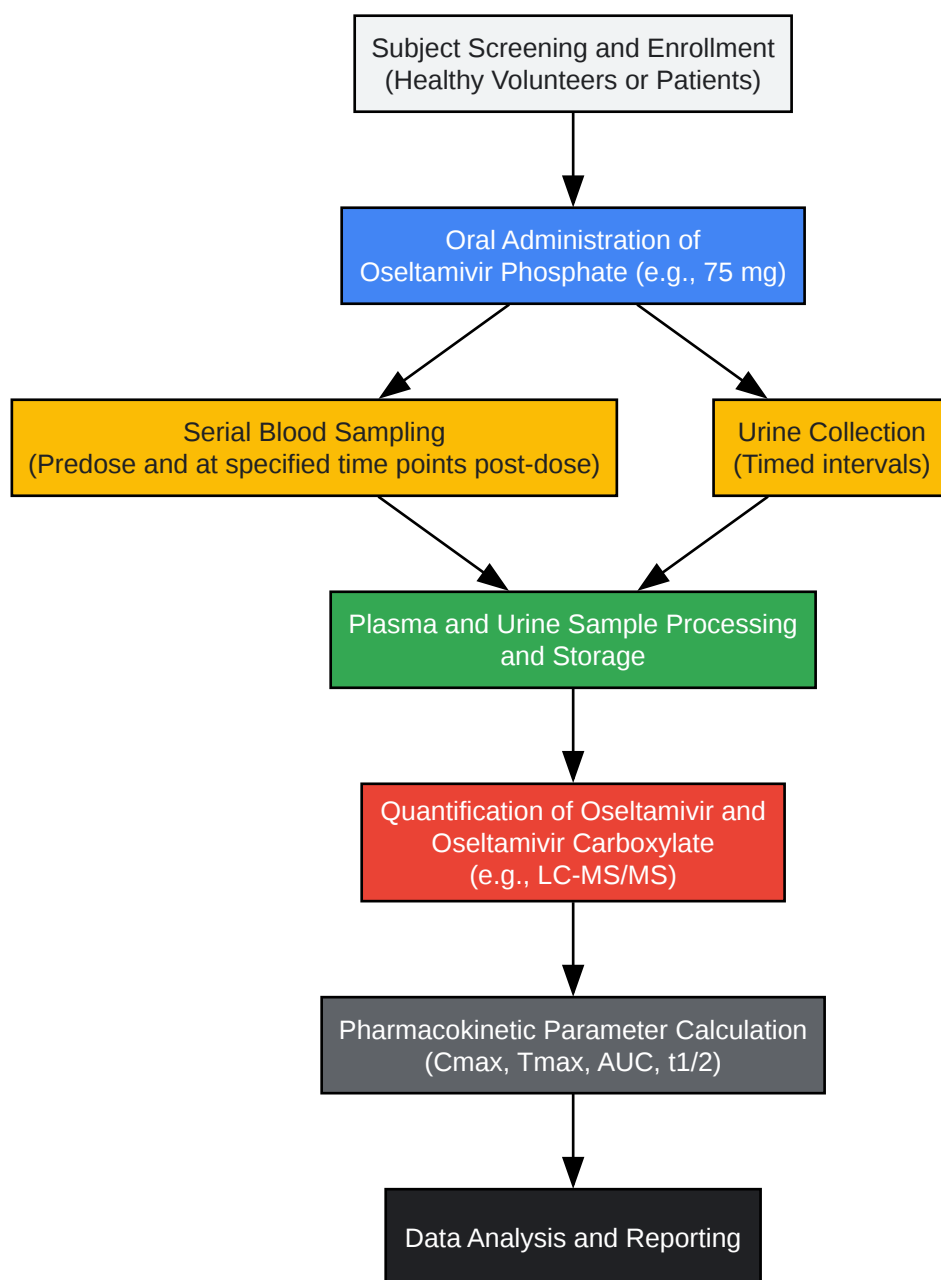
Parameter	Oseltamivir (Prodrug)	Oseltamivir Carboxylate (Active Metabolite)	Reference(s)
C _{max} (ng/mL)	65	348	[1]
AUC _{0-12h} (ng·h/mL)	112	2719	[1]
T _{max} (hours)	Not specified	3 - 4	[5][8]
Half-life (hours)	1 - 3	6 - 10	[1][2][8]
Oral Bioavailability	Low (<5% as prodrug)	~80%	[1][5][7]
Protein Binding	42%	3%	[1][2][8]
Volume of Distribution (L)	Not specified	23 - 26	[1][2][7]
Renal Clearance (L/h)	Not specified	18.8	[1]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from various clinical and nonclinical studies. The general methodologies employed in these studies are outlined below.

Human Pharmacokinetic Studies

A typical experimental workflow for a human pharmacokinetic study of oseltamivir is as follows:



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A typical workflow for a human pharmacokinetic study.

- Study Population: Studies are typically conducted in healthy adult volunteers, but also include specific populations such as the elderly, children, and individuals with renal impairment.[9]

- **Drug Administration:** Oseltamivir phosphate is administered orally as capsules or a reconstituted powder for suspension. Doses in studies have ranged from single doses to multiple doses over several days.[\[9\]](#)[\[10\]](#)
- **Sample Collection:** Blood samples are collected at predetermined time points before and after drug administration to characterize the plasma concentration-time profile.[\[11\]](#) Urine samples are also collected over specified intervals to determine the extent of renal excretion.[\[11\]](#)
- **Bioanalytical Method:** The concentrations of oseltamivir and oseltamivir carboxylate in plasma and urine are determined using validated bioanalytical methods, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[\[11\]](#)

Nonclinical Pharmacokinetic Studies

Animal models are crucial for the preclinical evaluation of oseltamivir's pharmacokinetics.

- **Animal Models:** Common animal models used in pharmacokinetic studies of oseltamivir include rats and ferrets.[\[12\]](#)[\[13\]](#)[\[14\]](#) Ferrets are considered a suitable model for influenza research as they can be infected with human influenza viruses and exhibit similar clinical symptoms.[\[13\]](#)
- **Dosing and Sample Collection:** In animal studies, oseltamivir is typically administered orally via gavage.[\[14\]](#) Blood samples are collected serially, often via tail vein or other appropriate methods.[\[14\]](#) In some studies, cerebrospinal fluid (CSF) and brain tissue are also collected to assess central nervous system penetration.[\[14\]](#)
- **Dose Scaling:** Data from animal studies are used to predict human pharmacokinetics and to determine appropriate dosing regimens for clinical trials. For example, a 5.08 mg/kg dose of oseltamivir phosphate in ferrets was found to produce a similar plasma exposure of oseltamivir carboxylate as a 75 mg dose in humans.[\[13\]](#)

Drug Interactions

Clinically significant drug interactions with oseltamivir are unlikely.[\[5\]](#)

- Probenecid: Co-administration of probenecid, an inhibitor of renal tubular secretion, can result in an approximately two-fold increase in the exposure to oseltamivir carboxylate.[5][6] However, due to the wide safety margin of oseltamivir carboxylate, dose adjustments are generally not required.[6]
- Other Drugs: Oseltamivir does not appear to have clinically significant interactions with drugs like paracetamol (acetaminophen) and cimetidine.[5]

Conclusion

Oseltamivir exhibits a predictable and well-characterized pharmacokinetic profile. As a prodrug, it is efficiently absorbed and converted to its active metabolite, oseltamivir carboxylate, which is widely distributed to sites of infection and effectively inhibits viral neuraminidase. The oral bioavailability is high, and the pharmacokinetic parameters are consistent across various populations. This favorable pharmacokinetic profile, combined with its proven efficacy and safety, makes oseltamivir a valuable therapeutic agent for the management of influenza.

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